(E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable aromatic precursor, the piperidine ring can be introduced through a nucleophilic substitution reaction.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.
Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile moiety through a condensation reaction between the appropriate aldehyde and nitrile precursors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile: Lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
(E)-3-(4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with different substitution patterns, leading to potentially different properties.
(E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar but with the nitro group in a different position, which can influence its reactivity and interactions.
Uniqueness
The unique combination of functional groups in (E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile, such as the piperidine ring, methoxy group, and nitro group, provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-piperidin-1-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-21-14-19(23-10-3-2-4-11-23)9-8-17(21)12-18(15-22)16-6-5-7-20(13-16)24(25)26/h5-9,12-14H,2-4,10-11H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOYJOEYYMWCI-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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